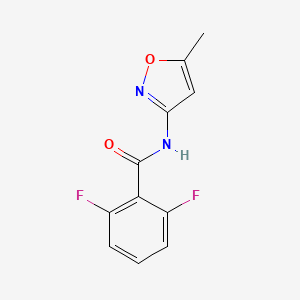

2,6-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,6-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide” is a compound that likely contains an oxazole ring, which is a five-membered ring with two heteroatoms (one nitrogen and one oxygen). Oxazole derivatives have been studied for their wide range of biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, oxazole derivatives are generally synthesized from amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .Molecular Structure Analysis

The molecular structure of this compound likely includes a 2,6-difluorobenzoic acid scaffold, which is one of the most studied scaffolds in FtsZ inhibitors .Applications De Recherche Scientifique

Synthesis and Potential in Imaging Agents

- Research has led to the synthesis of a compound closely related to 2,6-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide, intended for use in PET imaging for B-Raf(V600E) in cancers. The compound was synthesized with a specific focus on achieving suitable yields and specific activities for effective imaging purposes (Wang et al., 2013).

Antimicrobial Properties

- Fluorinated derivatives, similar in structure to the compound , have been synthesized and shown significant antifungal and antibacterial activity, particularly against Gram-positive microorganisms and fungi. This suggests a potential application in developing new antimicrobial agents (Carmellino et al., 1994).

Role in Supramolecular Gelators

- Certain N-(thiazol-2-yl) benzamide derivatives, structurally related to the compound of interest, have been explored for their gelation behavior. These studies contribute to understanding the impact of molecular structure on gelation, which is essential for various applications in material science (Yadav & Ballabh, 2020).

Antitubercular Activity

- Studies on similar compounds have shown potential in antitubercular activity. This indicates a possibility for the compound to be used in the development of new treatments for tuberculosis (Dighe et al., 2012).

Potential in Molecular Imaging of Cyclin-Dependent Kinase-2

- The synthesis of an F-labeled derivative of a related compound has been explored for imaging cyclin-dependent kinase-2 (CDK-2) expression. This aligns with the growing interest in using benzamide derivatives for imaging purposes in various cancers (Svensson et al., 2011).

Synthesis of Elaborate Difluorinated Compounds

- The synthesis process involving benzamides and difluorohomoallylic silyl ethers sheds light on the methods to create elaborate difluorinated compounds, which could have wide applications in pharmaceutical and agrochemical industries (Cui et al., 2023).

Mécanisme D'action

Target of Action

The primary target of 2,6-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide is FtsZ , a protein essential for bacterial cell division and viability . FtsZ is highly conserved and ubiquitous across most bacterial groups .

Mode of Action

The compound inhibits the polymerization of FtsZ in a concentration-dependent manner . This interaction with FtsZ leads to changes in the morphology of bacteria, consistent with the inhibition of cell division .

Biochemical Pathways

The compound affects the bacterial binary division process. FtsZ self-polymerizes in a GTP-dependent manner to form a highly dynamic structure, called the Z ring, at the bacterial mid-cell . This structure becomes anchored to the bacterial membrane and acts as a scaffold for the recruitment of other cellular proteins to assemble the septum and guide the cell division process .

Pharmacokinetics

It’s noted that these classes of compounds were found to be substrates for efflux pumps in gram-negative bacteria , which could potentially impact their bioavailability.

Result of Action

The result of the compound’s action is the inhibition of cell division in bacteria. This is evidenced by the induced changes in the morphology of E. coli and K. pneumoniae .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s efficacy can be affected by the presence of efflux pumps in Gram-negative bacteria . These pumps can decrease the intracellular concentration of the compound, thereby reducing its efficacy.

Propriétés

IUPAC Name |

2,6-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O2/c1-6-5-9(15-17-6)14-11(16)10-7(12)3-2-4-8(10)13/h2-5H,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUKHYBSPPHBKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Benzenesulfonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2472128.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one](/img/structure/B2472132.png)

![3-(benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide](/img/structure/B2472133.png)

![Tert-butyl 5-oxo-3a-phenyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2472136.png)

![4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2472140.png)

![2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioic acid](/img/structure/B2472142.png)

![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2472143.png)

![3-[(E)-2-(4-nitrophenyl)ethenyl]-2,1-benzoxazole](/img/structure/B2472145.png)